molecular formula C7H9ClN2O2 B2802384 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid CAS No. 1310379-51-1

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2802384
CAS No.: 1310379-51-1
M. Wt: 188.61
InChI Key: SCKWUXFHEBFXOR-UHFFFAOYSA-N
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Description

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4 and an ethyl group at position 1 of the pyrazole ring, with an acetic acid moiety attached at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The resulting intermediate is then subjected to hydrolysis to yield the final product . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid moiety.

    4-Chloro-3-ethyl-1H-pyrazole-5-carboxylic acid: Lacks the ethyl group at position 1.

    4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid: Similar but with different substitution patterns on the pyrazole ring.

Uniqueness

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-2-ethylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-10-6(3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKWUXFHEBFXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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